4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-y lpropyl)-3-pyrrolin-2-one
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Overview
Description
4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method utilizes proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Known for their anticancer properties.
Other benzofuran derivatives: Exhibit similar biological activities, such as anti-tumor and antibacterial effects.
Uniqueness
4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is unique due to its specific structural features, which contribute to its distinct biological activities and potential applications. The presence of the morpholine and pyrrolinone moieties may enhance its interaction with molecular targets, making it a valuable compound for further research.
Properties
Molecular Formula |
C27H28N2O5 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H28N2O5/c1-18-7-9-19(10-8-18)24-23(25(30)22-17-20-5-2-3-6-21(20)34-22)26(31)27(32)29(24)12-4-11-28-13-15-33-16-14-28/h2-3,5-10,17,24,31H,4,11-16H2,1H3 |
InChI Key |
DMBXPVISTQGFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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